PD180970

Übersicht

Beschreibung

PD 180970 ist ein neuartiges Pyrido[2,3-d]pyrimidin-Derivat, das als ATP-kompetitiver Inhibitor von Proteintyrosinkinasen fungiert. Es ist besonders wirksam gegen die p210 Bcr-Abl-Tyrosinkinase, die an der chronischen myeloischen Leukämie beteiligt ist. PD 180970 hat vielversprechende Ergebnisse bei der Induktion von Apoptose in Leukämiezellen gezeigt, was es zu einem potenziellen Therapeutikum für Bcr-Abl-positive Leukämie macht .

Herstellungsmethoden

Die Synthese von PD 180970 beinhaltet die Bildung der Pyrido[2,3-d]pyrimidin-Kernstruktur, gefolgt von der Einführung verschiedener Substituenten. Der Syntheseweg umfasst typischerweise:

Bildung des Pyrido[2,3-d]pyrimidin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorstufen unter bestimmten Bedingungen.

Einführung von Substituenten: Verschiedene Substituenten, wie z. B. Dichlorphenyl- und Fluormethylphenylgruppen, werden durch nucleophile Substitutionsreaktionen eingeführt.

Wissenschaftliche Forschungsanwendungen

PD 180970 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Inhibition von Proteintyrosinkinasen zu untersuchen.

Biologie: PD 180970 wird in der Forschung eingesetzt, um die Rolle der Bcr-Abl-Tyrosinkinase bei der Zellsignalisierung und Apoptose zu verstehen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung chronischer myeloischer Leukämie und anderer Krebsarten untersucht.

Industrie: PD 180970 wird bei der Entwicklung von Kinaseinhibitoren und anderen pharmazeutischen Wirkstoffen eingesetzt .

Wirkmechanismus

PD 180970 übt seine Wirkungen aus, indem es die Autophosphorylierung der p210 Bcr-Abl-Tyrosinkinase hemmt. Diese Hemmung blockiert die Kinaseaktivität von Bcr-Abl, was zur Unterdrückung von nachgeschalteten Signalwegen führt, die die Zellproliferation und das Überleben fördern. Die Verbindung hemmt auch andere Kinasen, wie Src und KIT, was zu ihrer breiten Aktivität beiträgt. Die Hemmung dieser Kinasen induziert Apoptose in Leukämiezellen, was PD 180970 zu einem potenten Antikrebsmittel macht .

Wirkmechanismus

Target of Action

PD180970, a novel pyrido[2,3-d]pyrimidine class of ATP-competitive inhibitor, primarily targets the p210 Bcr-Abl tyrosine kinase . The p210 Bcr-Abl tyrosine kinase is a fusion protein produced by the Philadelphia chromosome, which is present in almost all cases of human chronic myelogenous leukemia (CML) . This kinase plays a key role in the pathogenesis of CML .

Mode of Action

This compound inhibits the in vivo tyrosine phosphorylation of p210 Bcr-Abl and its substrates Gab2 and CrkL in human K562 chronic myelogenous leukemic cells . In vitro, it potently inhibits the autophosphorylation of p210 Bcr-Abl and the kinase activity of purified recombinant Abl tyrosine kinase . It also inhibits Src and KIT kinase .

Biochemical Pathways

The inhibition of p210 Bcr-Abl tyrosine kinase by this compound affects several biochemical pathways. It results in the inhibition of Stat5 DNA-binding activity , which is implicated in the pathogenesis of CML . It also leads to the down-regulation of several candidate target genes of Stat5, including Bcl-x, Mcl-1, c-Myc, and cyclin D2 .

Pharmacokinetics

The compound’s potent inhibitory effects on p210 bcr-abl tyrosine kinase in both in vivo and in vitro settings suggest that it has sufficient bioavailability to exert its effects .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in K562 leukemic cells . This is indicated by nuclear staining, apoptotic-specific poly (ADP-ribose) polymerase cleavage, and annexin V binding assays . In contrast, this compound has no apparent effects on the growth and viability of p210 Bcr-Abl-negative HL60 human leukemic cells .

Action Environment

It’s worth noting that the effectiveness of this compound can vary depending on the presence of certain mutations in the bcr-abl kinase domain .

Vorbereitungsmethoden

The synthesis of PD 180970 involves the formation of the pyrido[2,3-d]pyrimidine core structure, followed by the introduction of various substituents. The synthetic route typically includes:

Formation of the pyrido[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions.

Introduction of substituents: Various substituents, such as dichlorophenyl and fluoro-methylphenyl groups, are introduced through nucleophilic substitution reactions.

Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.

Analyse Chemischer Reaktionen

PD 180970 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die in PD 180970 vorhandenen funktionellen Gruppen modifizieren.

Substitution: Nucleophile Substitutionsreaktionen werden häufig verwendet, um verschiedene Substituenten in den Pyrido[2,3-d]pyrimidin-Kern einzuführen.

Vergleich Mit ähnlichen Verbindungen

PD 180970 ist unter den Kinaseinhibitoren aufgrund seiner hohen Potenz und Selektivität für die p210 Bcr-Abl-Tyrosinkinase einzigartig. Zu den ähnlichen Verbindungen gehören:

Imatinib: Ein weiterer Bcr-Abl-Inhibitor, aber PD 180970 hat Aktivität gegen Imatinib-resistente Bcr-Abl-Mutationen gezeigt.

Dasatinib: Ein Multi-Kinase-Inhibitor mit breiterer Aktivität, aber unterschiedlichen Selektivitätsprofilen.

Nilotinib: Ähnlich wie Imatinib, aber mit verbesserter Potenz und Selektivität für Bcr-Abl .

PD 180970 zeichnet sich durch seine Fähigkeit aus, mehrere Kinasen zu hemmen und seine Fähigkeit, Resistenzmechanismen zu überwinden, die bei anderen Inhibitoren beobachtet werden.

Eigenschaften

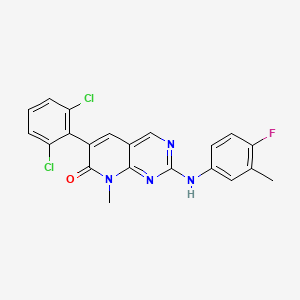

IUPAC Name |

6-(2,6-dichlorophenyl)-2-(4-fluoro-3-methylanilino)-8-methylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2FN4O/c1-11-8-13(6-7-17(11)24)26-21-25-10-12-9-14(20(29)28(2)19(12)27-21)18-15(22)4-3-5-16(18)23/h3-10H,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCFEJAMCRLYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415508 | |

| Record name | PD180970 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287204-45-9 | |

| Record name | PD-180970 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287204459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD180970 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-180970 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-180970 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSO2IAD7WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.